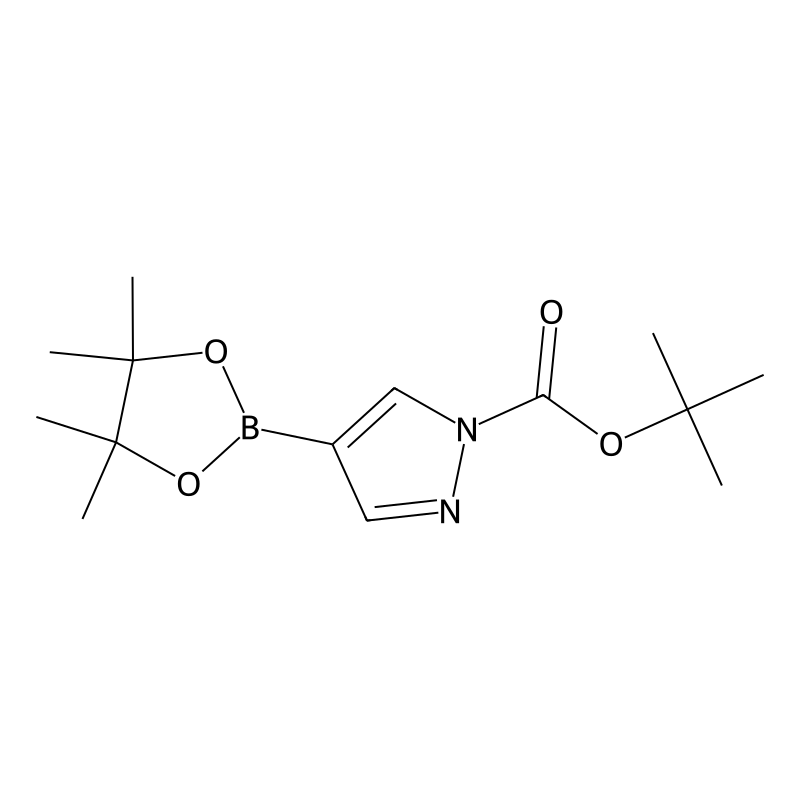1-Boc-pyrazole-4-boronic acid pinacol ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Description
- The pyrazole ring: Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms. They are known for their diverse biological activities and are found in various natural products and pharmaceuticals []. The presence of the pyrazole ring in this molecule allows it to participate in various reactions, such as cycloadditions and nucleophilic substitutions, leading to the formation of complex and diverse structures [].
- The pinacol boronate ester: Pinacol boronate esters are versatile functional groups commonly used in palladium-catalyzed cross-coupling reactions, also known as Suzuki-Miyaura couplings []. These reactions allow the formation of carbon-carbon bonds between the boron atom in the pinacol boronate and various organic halides, generating complex molecules with specific functionalities [].
The combination of these functional groups makes tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate a useful intermediate for the synthesis of various complex molecules, including:
- Heterocyclic compounds: The pyrazole ring can be further functionalized and incorporated into larger heterocyclic structures with potential biological activities [].
- Pharmaceutical compounds: The molecule can serve as a building block for the synthesis of new drug candidates with diverse therapeutic applications [].
- Functional materials: The tailored properties of the pyrazole and pinacol boronate groups can be exploited in the design of functional materials with specific applications in electronics, catalysis, and sensors [].
1-Boc-pyrazole-4-boronic acid pinacol ester is a boronic acid derivative characterized by its unique structure, which includes a pyrazole ring and a pinacol ester group. The compound has the molecular formula and a molecular weight of approximately 294.15 g/mol. It appears as a white to beige crystalline powder and is known for its role as a versatile reagent in organic synthesis, particularly in applications such as the Suzuki coupling reaction and copper-catalyzed azidation .
- Suzuki Coupling Reaction: It acts as a coupling partner in the formation of biaryl compounds, which are significant in pharmaceuticals and materials science.
- Copper-Catalyzed Azidation: It facilitates the introduction of azide groups into organic molecules, expanding the scope of synthetic methodologies available to chemists .
While specific biological activities of 1-Boc-pyrazole-4-boronic acid pinacol ester are not extensively documented, boronic acids are generally recognized for their ability to interact with biological molecules. They can inhibit certain enzymes and are explored for potential therapeutic applications, particularly in cancer treatment and other diseases involving dysregulated cellular pathways .
The synthesis of 1-Boc-pyrazole-4-boronic acid pinacol ester typically involves several key steps:
- Formation of the Pyrazole Ring: The initial step usually involves the condensation of appropriate aldehydes or ketones with hydrazines to form pyrazoles.
- Boronation: The introduction of boron into the pyrazole structure can be achieved through reactions with boron reagents.
- Pinacol Ester Formation: The final step involves reacting the boronic acid with pinacol under acidic or basic conditions to yield the pinacol ester .
1-Boc-pyrazole-4-boronic acid pinacol ester finds applications in:
- Organic Synthesis: It serves as an essential building block for synthesizing complex organic molecules.
- Pharmaceutical Development: Its derivatives are explored as potential drug candidates due to their ability to modulate biological pathways.
- Material Science: The compound is used in developing novel materials with specific electronic or optical properties .
Interaction studies involving 1-Boc-pyrazole-4-boronic acid pinacol ester focus on its reactivity with various substrates in synthetic chemistry. The compound's ability to form stable complexes with transition metals makes it valuable in catalysis. Additionally, its interactions with biomolecules are under investigation for potential therapeutic implications, particularly concerning enzyme inhibition .
Similar Compounds: Comparison
Several compounds share structural or functional similarities with 1-Boc-pyrazole-4-boronic acid pinacol ester. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Pyrazoleboronic Acid | Boronic Acid Derivative | Lacks Boc protection; more reactive in coupling |
| 4-Pyridinylboronic Acid | Boronic Acid Derivative | Contains a pyridine ring; different electronic properties |
| 1-Boc-pyrazole-3-boronic Acid | Boronic Acid Derivative | Different position of boron; may exhibit different reactivity |
| 1-Boc-pyrazole-5-boronic Acid | Boronic Acid Derivative | Similar structure but varies in reactivity due to position |
The presence of the tert-butoxycarbonyl (Boc) group distinguishes 1-Boc-pyrazole-4-boronic acid pinacol ester from other pyrazole derivatives, enhancing its stability and making it suitable for specific synthetic applications .
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
GHS Hazard Statements
H302 (37.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (87.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (87.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








